molecular formula C17H14BrNO2 B14112239 1-Bromo-4-isopropylaminoanthraquinone

1-Bromo-4-isopropylaminoanthraquinone

Cat. No.: B14112239
M. Wt: 344.2 g/mol
InChI Key: CFOFDTGGGLESBH-UHFFFAOYSA-N
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Description

1-Bromo-4-isopropylaminoanthraquinone is an anthraquinone derivative characterized by a bromine atom at the 1-position and an isopropylamino group at the 4-position of the anthraquinone backbone. This compound is synthesized via nucleophilic substitution reactions, where bromine in bromaminic acid (1-amino-4-bromoanthraquinone) is replaced by isopropylamine under optimized conditions.

Properties

IUPAC Name

1-bromo-4-(propan-2-ylamino)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-9(2)19-13-8-7-12(18)14-15(13)17(21)11-6-4-3-5-10(11)16(14)20/h3-9,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOFDTGGGLESBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-isopropylaminoanthraquinone can be synthesized through various methodsThe bromination is typically carried out using elemental bromine in the presence of an oxidizing agent such as bromic acid or its salts . The reaction conditions usually involve maintaining specific temperatures and pH values to optimize the yield and minimize by-products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactors where the reaction parameters are carefully controlled to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-isopropylaminoanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can lead to different anthraquinone oxidation states.

Scientific Research Applications

1-Bromo-4-isopropylaminoanthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-isopropylaminoanthraquinone involves its interaction with molecular targets and pathways. The compound can interact with cellular proteins, enzymes, and DNA, leading to various biological effects. For instance, its anticancer activity may involve the inhibition of cancer cell proliferation, induction of apoptosis, and interference with cellular signaling pathways .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Substituent Position and Electronic Effects: The 1-bromo-4-isopropylamino derivative exhibits enhanced reactivity in nucleophilic substitution compared to 1-amino-2,4-dibromoanthraquinone (), as the latter’s additional bromine at position 2 sterically hinders reactions. Electron-donating groups (e.g., -NHCH(CH₃)₂) at position 4 increase electron density on the anthraquinone ring, favoring electrophilic aromatic substitution, whereas electron-withdrawing groups (e.g., -SO₃H in ) enhance solubility but reduce reactivity .
  • Synthetic Efficiency: Metal-catalyzed methods (e.g., Cu/Fe salts) achieve higher yields (>95%) compared to non-catalyzed routes (e.g., 65% yield for ethylene-substituted derivatives in ). Bromination in DMF () offers regioselectivity for 2-substituted derivatives, critical for tailoring dye properties.

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